

4-Methoxy-3-methylaniline solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-3-methylaniline

Cat. No.: B167086

[Get Quote](#)

An In-depth Technical Guide to the Organic Solvent Solubility of **4-Methoxy-3-methylaniline**

Foreword: The Practical Imperative of Solubility Data

In the fields of pharmaceutical development and fine chemical synthesis, the trajectory from a promising molecule to a viable product is paved with critical physicochemical data. Among the most fundamental of these is solubility. For a key intermediate like **4-Methoxy-3-methylaniline** (CAS: 136-90-3), a molecule pivotal in the synthesis of advanced therapeutic agents, understanding its behavior in various organic solvents is not merely an academic exercise.^[1] It is the cornerstone of process optimization, enabling rational choices in reaction media, guiding the design of efficient purification protocols such as recrystallization, and ensuring the development of stable, effective formulations. This guide provides a comprehensive framework for understanding and determining the solubility of **4-Methoxy-3-methylaniline**, blending theoretical principles with actionable experimental protocols to empower researchers in their daily work.

Physicochemical Profile of 4-Methoxy-3-methylaniline

A molecule's solubility is dictated by its structure. The key to predicting its behavior lies in deconstructing its functional components and understanding the intermolecular forces they command.

Table 1: Core Physicochemical Properties of **4-Methoxy-3-methylaniline**

Property	Value	Source
CAS Number	136-90-3	
Molecular Formula	C ₈ H ₁₁ NO	
Molecular Weight	137.18 g/mol	
Appearance	Dark red to black solid	[2]
Melting Point	57-60 °C	

Structural Analysis:

The structure of **4-methoxy-3-methylaniline** contains several distinct functional regions, each contributing to its overall polarity and potential for interaction with solvents:

- **Aromatic Ring:** A benzene ring forms the core of the molecule. This region is largely nonpolar and hydrophobic, favoring interactions with other aromatic solvents through π - π stacking or with nonpolar aliphatic solvents via van der Waals forces.
- **Primary Amine (-NH₂):** This is a polar, protic group capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). This functional group strongly favors interactions with polar protic solvents (like alcohols) and polar aprotic solvents. It also imparts basic character to the molecule.
- **Methoxy Group (-OCH₃):** This ether group is polar aprotic. The oxygen atom's lone pairs can act as hydrogen bond acceptors, promoting solubility in protic solvents.
- **Methyl Group (-CH₃):** A small, nonpolar, and hydrophobic group that contributes to van der Waals interactions.

The presence of both polar hydrogen-bonding groups and a significant nonpolar aromatic core makes **4-methoxy-3-methylaniline** a molecule of intermediate polarity. This duality is the key to its solubility profile.

Theoretical Solubility Profile & Solvent Selection Rationale

The principle of "like dissolves like" provides a robust framework for predicting solubility. The goal is to match the intermolecular forces of the solute (**4-methoxy-3-methylaniline**) with those of the solvent.

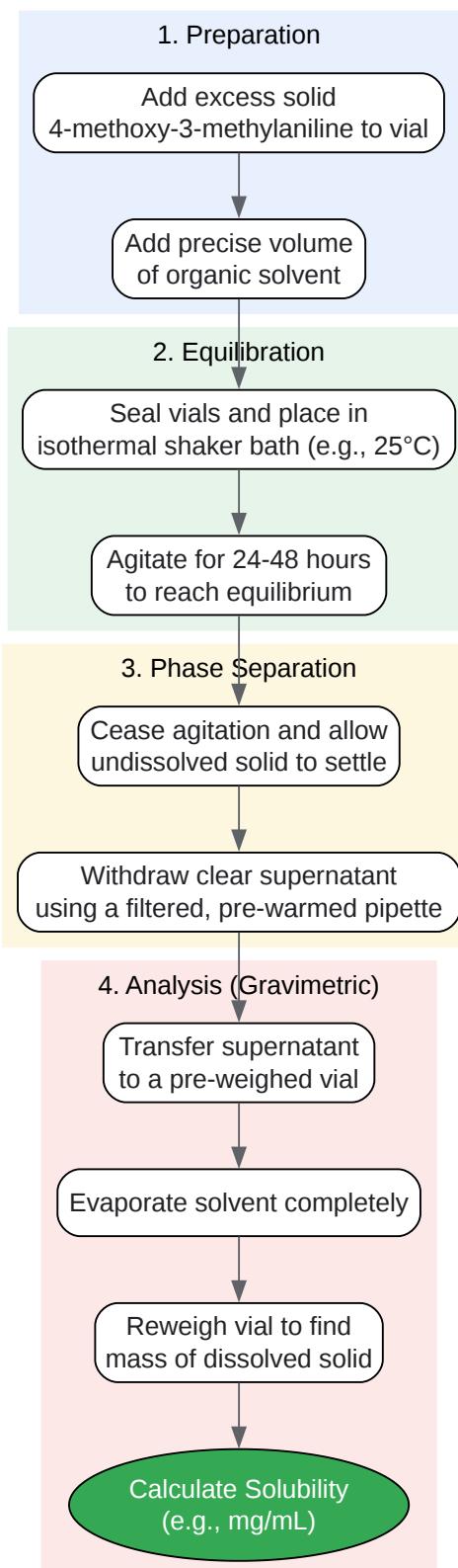
- Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. Strong hydrogen bonding is expected between the solvent's hydroxyl group and the aniline's $-\text{NH}_2$ and $-\text{OCH}_3$ groups. Therefore, good solubility is predicted. This is supported by its common use as a solvent in synthesis reactions involving this compound, where a starting material is dissolved at a concentration of nearly 95 g/L in methanol, indicating favorable solubility for both the precursor and the product.[3]
- Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess significant dipole moments but do not donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. Solubility will be driven by dipole-dipole interactions and hydrogen bonding between the solvent's acceptor site (e.g., the carbonyl oxygen in acetone) and the aniline's $-\text{NH}_2$ group. Moderate to good solubility is expected.
- Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are weakly polar. While not capable of strong hydrogen bonding, they can interact with the polar groups of the solute. Existing data indicates that **4-methoxy-3-methylaniline** is "slightly soluble" in chloroform.[1][2] This suggests that the interactions are sufficient to overcome the crystal lattice energy of the solid to a limited extent.
- Aromatic Hydrocarbons (e.g., Toluene, Benzene): The aromatic ring of toluene can engage in favorable π - π stacking interactions with the benzene ring of the solute. However, the solvent's lack of polarity will not effectively solvate the polar amine and methoxy groups. Slight to moderate solubility is predicted, likely higher than in aliphatic hydrocarbons.
- Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): These solvents interact solely through weak van der Waals forces. They are unable to disrupt the stronger polar interactions (hydrogen bonding, dipole-dipole) that hold the solute's crystal lattice together. Therefore, poor solubility is expected. This disparity makes these solvents excellent candidates for use as anti-solvents in recrystallization procedures.

Quantitative Solubility Determination: An Experimental Protocol

The absence of comprehensive published quantitative data necessitates a reliable experimental method to determine it. The isothermal shake-flask method is a gold-standard technique for measuring the equilibrium solubility of a compound.

Causality Behind the Protocol

This protocol is designed as a self-validating system. Equilibrium is the cornerstone of trustworthiness; without ensuring the solution is truly saturated and stable, any measurement is arbitrary. Temperature control is paramount, as solubility is highly temperature-dependent. The final analytical step provides an unambiguous quantitative measure, moving beyond subjective observation.


Step-by-Step Methodology

- Preparation:
 - Place an excess amount of solid **4-methoxy-3-methylaniline** (enough to ensure undissolved solid remains at equilibrium) into several screw-capped vials (e.g., 20 mL glass scintillation vials).
 - Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.
- Equilibration:
 - Place the sealed vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).
 - Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Rationale: This extended mixing period allows the dissolution and precipitation processes to reach a dynamic equilibrium, defining the true solubility limit.
- Phase Separation:

- After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
- Carefully withdraw a known volume of the clear supernatant using a pre-warmed volumetric pipette fitted with a filter tip (e.g., a PTFE syringe filter) to avoid transferring any undissolved solid. Rationale: Pre-warming the pipette to the bath temperature prevents premature crystallization of the solute upon contact with a colder surface, which would lead to an erroneously low solubility value.

- Analysis:
 - Transfer the filtered supernatant to a pre-weighed vial.
 - Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.
 - Once the solvent is removed, re-weigh the vial containing the dried solute residue.
 - Calculate the solubility in units such as mg/mL or g/100 mL.

Visualization of Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Summary of Available Solubility Data & Practical Implications

While extensive quantitative data is not readily available in the literature, a qualitative summary can be compiled from vendor data sheets and synthesis reports.

Table 2: Qualitative Solubility of 4-Methoxy-3-methylaniline

Solvent	Solubility Classification	Rationale / Application Context	Source
Methanol	Soluble	Used as a reaction solvent in its synthesis, implying good solubility.	[2][3]
Chloroform	Slightly Soluble	Stated in chemical product descriptions.	[1][2]
Hexane	Poorly Soluble (Predicted)	Aliphatic, nonpolar nature is a poor match for the polar functional groups.	N/A
Water	Poorly Soluble (Predicted)	The large nonpolar aromatic core is expected to dominate, leading to low aqueous solubility.	N/A

Application in Purification: Recrystallization

The key to successful recrystallization is to identify a solvent (or solvent system) in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[4]

- Single Solvent System: Based on the theoretical profile, a polar protic solvent like isopropanol or ethanol could be a strong candidate. One would dissolve the crude solid in a minimal amount of the boiling solvent and allow it to cool slowly to induce crystallization.
- Two-Solvent System: A powerful technique involves pairing a "good" solvent, in which the compound is very soluble, with a "poor" anti-solvent. For **4-methoxy-3-methylaniline**, a Toluene/Hexane system is a logical choice. The crude material would be dissolved in hot toluene, and hexane would be added dropwise until the solution becomes faintly turbid. Upon slow cooling, pure crystals should form.

Safety & Handling

As a responsible scientist, safe handling is non-negotiable. According to safety data sheets, **4-Methoxy-3-methylaniline** is classified as an acute toxin (oral, dermal, inhalation) and causes skin and eye irritation.

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

While a comprehensive public database of quantitative solubility for **4-methoxy-3-methylaniline** is lacking, a deep understanding of its molecular structure allows for a robust theoretical assessment of its behavior in various organic solvents. This guide has outlined the fundamental principles governing its solubility and provided a detailed, trustworthy experimental protocol for its precise determination. By combining theoretical prediction with rigorous experimental validation, researchers, scientists, and drug development professionals can confidently select optimal solvent systems for synthesis, purification, and formulation, thereby accelerating the path of discovery and development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Chemical Properties and Industrial Significance of **4-Methoxy-3-methylaniline**.
- PubChem. (n.d.). 3-Methyl-4-methoxybenzenamine. National Center for Biotechnology Information.
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. 136-90-3 CAS MSDS (4-methoxy-3-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [4-Methoxy-3-methylaniline solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167086#4-methoxy-3-methylaniline-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com